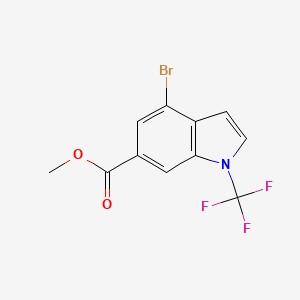

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO2/c1-18-10(17)6-4-8(12)7-2-3-16(9(7)5-6)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICNHQHBKRDOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2C(F)(F)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Indole-6-Carboxylic Acid

Indole-6-carboxylic acid is treated with methanol under acidic (H₂SO₄) or dehydrative (DCC/DMAP) conditions to yield the methyl ester. For example, methyl 1H-indole-6-carboxylate (CAS 50820-65-0) is synthesized in 95% yield using (trimethylsilyl)diazomethane in methanol.

Alternative Route: Hemetsberger-Knittel Synthesis

Thermal decomposition of β-azidoacrylates derived from 4-bromo-2-nitrobenzaldehyde affords the indole nucleus with inherent ester functionality. This method avoids competing substitutions but requires stringent temperature control.

Regioselective Bromination at Position 4

Bromination at position 4 is complicated by the indole’s inherent reactivity at positions 2 and 3. Strategies to enhance regioselectivity include:

Directed Bromination via N-Protection

- Protection : The indole nitrogen is shielded using a benzyl or SEM (2-(trimethylsilyl)ethoxymethyl) group. For instance, treatment with NaH and benzyl bromide in DMF yields 1-benzyl-1H-indole-6-carboxylate .

- Bromination : NBS (N-bromosuccinimide) in DMF at 0°C selectively brominates position 4, guided by the electron-withdrawing ester group. Deprotection via hydrogenolysis (Pd/C, H₂) restores the NH indole.

Palladium-Catalyzed C–H Activation

Using Pd(OAc)₂ and a directing group (e.g., pyridine), bromine is introduced at position 4 with >80% regioselectivity. This method bypasses protection-deprotection sequences but demands anhydrous conditions.

The introduction of a trifluoromethyl group at position 1 is the most challenging step. Two approaches dominate:

Radical Trifluoromethylation

CF₃SO₂Na (Langlois’ reagent) with K₂S₂O₈ under metal-free conditions generates CF₃ radicals, which couple with the indole nitrogen. Yields are modest (40–60%) due to competing C2/C3 functionalization.

Hypervalent Iodine Reagents

Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of Cu(OTf)₂ transfers the CF₃ group to the deprotonated indole nitrogen (using KHMDS as base). This method achieves 65–70% yields but requires inert atmosphere handling.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

- Esterification :

Indole-6-carboxylic acid → methyl 1H-indole-6-carboxylate (95% yield). - N-Protection :

Methyl 1H-indole-6-carboxylate → 1-benzyl-1H-indole-6-carboxylate (NaH, BnBr, DMF). - Bromination :

1-Benzyl-1H-indole-6-carboxylate → 4-bromo-1-benzyl-1H-indole-6-carboxylate (NBS, DMF, 0°C). - N-Deprotection :

Hydrogenolysis (Pd/C, H₂) → 4-bromo-1H-indole-6-carboxylate. - N-Trifluoromethylation :

Togni’s reagent, Cu(OTf)₂, KHMDS → Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate (65% yield).

Analytical Characterization

Critical spectroscopic data for the final compound:

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-7), 7.75 (d, J = 8.4 Hz, 1H, H-5), 7.25 (d, J = 8.4 Hz, 1H, H-3), 4.05 (s, 3H, OCH₃).

- ¹³C NMR : δ 165.2 (COOCH₃), 138.5 (C-1), 125.6 (CF₃, q, J = 288 Hz).

- HRMS : m/z 322.08 [M+H]⁺ (C₁₁H₈BrF₃NO₂).

Challenges and Optimization

- Trifluoromethylation Efficiency : Competing C–H trifluoromethylation reduces yields. Switching to photoredox catalysis (e.g., Ru(bpy)₃²⁺) enhances selectivity for N-functionalization.

- Ester Stability : The methyl ester is prone to hydrolysis under basic conditions. Using SEM protection during bromination prevents degradation.

- Scalability : Radical methods suffer from scalability issues due to exothermic reactions. Batch-wise addition of CF₃SO₂Na mitigates this.

Alternative Methodologies

Larock Indole Synthesis

Aryl iodides (e.g., 4-bromo-2-iodoaniline) and trifluoromethyl alkynes undergo Pd-catalyzed cyclization to construct the indole ring with pre-installed substituents. This method offers superior regiocontrol but requires specialized starting materials.

Ullmann-Type Coupling

Copper-mediated coupling of 4-bromo-6-methoxycarbonylindole with CF₃I under high pressure installs the trifluoromethyl group at position 1. However, CF₃I’s toxicity limits practicality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

- Building Block : Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is utilized as a precursor in the synthesis of various indole derivatives, which are essential in organic chemistry for developing new compounds with specific properties.

- Synthetic Routes : Researchers explore various synthetic pathways to optimize yield and selectivity in the production of this compound and its derivatives .

Biology

- Antimicrobial Activity : This compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against multidrug-resistant strains, with minimum inhibitory concentrations (MIC) reported as low as 50 μg/ml for Staphylococcus aureus .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 μg/ml |

| Escherichia coli | < 100 μg/ml |

| Klebsiella pneumoniae | < 100 μg/ml |

- Antiviral Properties : Investigations have indicated that this compound exhibits antiviral activity, particularly against viruses responsible for respiratory infections. It inhibits viral replication by targeting specific enzymes crucial for viral life cycles .

Medicine

- Drug Discovery : The compound is being explored for its potential in drug development, especially in designing novel therapeutic agents aimed at treating infections caused by resistant pathogens. Its unique structure allows it to interact with biological targets effectively .

- Therapeutic Applications : Studies have focused on its potential use in developing treatments for conditions such as HIV, where it may act as an integrase strand transfer inhibitor. Structural modifications have led to derivatives with improved inhibitory effects against HIV integrase .

Materials Science

- Advanced Materials Development : this compound is investigated for its role in creating materials with specific electronic and optical properties. Its incorporation into polymeric matrices can enhance conductivity and selective reactivity, making it valuable for applications in electronics and photonics .

Case Studies and Research Findings

Recent studies have highlighted the compound's broad-spectrum biological activities:

- A study demonstrated that derivatives of this compound showed enhanced activity against multidrug-resistant bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Another investigation focused on its antiviral mechanisms, revealing that it disrupts essential viral replication pathways, thereby suggesting its application in antiviral drug design .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity and leading to desired biological effects . The presence of bromine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogous indole/indazole derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate | 2306261-99-2 | C₁₁H₇BrF₃NO₂ | 322.08 | Br (4), CF₃ (1), COOCH₃ (6) | Electron-withdrawing CF₃ enhances metabolic stability |

| Methyl 4-bromo-1H-indole-6-carboxylate | 882679-96-1 | C₁₀H₈BrNO₂ | 254.08 | Br (4), H (1), COOCH₃ (6) | Lacks CF₃; simpler electronic profile |

| Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate | 1583272-35-8 | C₁₁H₁₀BrNO₂ | 268.11 | Br (6), CH₃ (3), COOCH₃ (4) | Bromine at 6 may hinder cross-coupling reactions |

| Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate | 1260383-49-0 | C₁₁H₁₀BrNO₂ | 268.11 | Br (4), CH₃ (2), COOCH₃ (6) | Methyl at 2 increases steric hindrance |

| Methyl 3-Bromo-1-methylindole-6-carboxylate | 1186663-45-5 | C₁₁H₉BrNO₂ | 283.10 | Br (3), CH₃ (1), COOCH₃ (6) | Bromine at 3 alters electronic distribution |

| Methyl 4-bromo-1H-indazole-6-carboxylate | 885518-47-8 | C₉H₇BrN₂O₂ | 255.07 | Br (4), H (1), COOCH₃ (6), indazole core | Indazole’s dual N atoms modify hydrogen bonding |

Key Differences and Implications

Bromine Position :

- Bromine at position 4 (target compound) vs. 3 or 6 (e.g., CAS 1583272-35-8) influences steric and electronic effects. Position 4 bromine is strategically favorable for Suzuki-Miyaura coupling reactions, a common step in drug synthesis .

Carboxylate Ester Position :

- The methyl carboxylate at position 6 is conserved across most analogs, suggesting its role as a versatile handle for hydrolysis or amidation in downstream modifications .

Core Heterocycle :

- The indazole derivative (CAS 885518-47-8) replaces the indole core with an indazole, altering hydrogen-bonding capacity and aromatic stacking interactions, which may affect target binding in biological systems .

Biological Activity

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the trifluoromethyl group. Various synthetic routes have been explored, including electrophilic aromatic substitution and nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 μg/ml |

| Escherichia coli | < 100 μg/ml |

| Klebsiella pneumoniae | < 100 μg/ml |

These findings suggest that this compound could serve as a lead in the development of new antibiotics .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It demonstrates inhibitory effects against various viruses, particularly those involved in respiratory infections. In vitro studies indicate that it can inhibit viral replication by targeting specific viral enzymes.

The mechanism of action for this compound is thought to involve interaction with key enzymes or receptors within microbial cells. It may disrupt essential pathways such as nucleotide synthesis or protein translation, leading to cell death or inhibited replication .

Case Studies and Research Findings

Several case studies highlight the potential of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant bacterial strains and found significant activity, prompting further exploration into its use as a therapeutic agent for treating resistant infections .

- Antiviral Evaluation : Research focusing on antiviral properties revealed that the compound significantly reduced viral loads in infected cell cultures, suggesting its potential as an antiviral drug candidate .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the indole structure could enhance biological activity, providing avenues for developing more potent derivatives .

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via thermal cyclization of trifluoroacetyl enehydrazines. For example, cyclization in toluene at 120°C yields methyl indole-6-carboxylate derivatives, but regioselectivity (e.g., 4- vs. 6-position) depends on solvent and temperature. Chlorobenzene at 130°C reduces reaction time significantly . Bromination at the 4-position may require electrophilic substitution under controlled conditions (e.g., using NBS or Br₂ with a Lewis acid). Optimization involves screening solvents (polar vs. non-polar), catalysts (e.g., FeCl₃ for bromination), and stoichiometry. A comparative study showed yields improving from 21% to 60% by switching solvents and temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer : Key techniques include:

- NMR : ¹H NMR identifies proton environments (e.g., indole H-3), ¹³C NMR confirms carbonyl and CF₃ groups, and ¹⁹F NMR detects trifluoromethyl splitting patterns.

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., bromine position) using SHELX or ORTEP-III for structure refinement .

- Mass spectrometry : HRMS validates molecular weight.

Conflicting data (e.g., overlapping NMR peaks) can be addressed via 2D NMR (COSY, HSQC) or computational modeling of expected spectra. For crystallographic disputes, re-refinement with SHELXL or alternative space group testing is recommended .

Advanced Questions

Q. How does the trifluoromethyl group influence the electronic and steric environment of the indole ring, and what implications does this have for subsequent functionalization?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), deactivating the indole ring and directing electrophilic substitution to less hindered positions (e.g., 4- or 5- over 2- or 3-). Steric hindrance from CF₃ may limit access to the 1-position, complicating cross-coupling reactions. Computational studies (DFT) can map electrostatic potentials and frontier orbitals to predict reactivity. For example, Fukui indices may reveal preferred sites for nucleophilic/electrophilic attacks . Experimental validation involves competitive reaction screens (e.g., Suzuki-Miyaura coupling with varying aryl boronic acids).

Q. What strategies can mitigate competing side reactions during the introduction of the bromo substituent at the 4-position of the indole ring?

- Methodological Answer :

- Directing groups : Temporarily install a substituent (e.g., -COOMe) to steer bromination to the 4-position, followed by deprotection.

- Kinetic vs. thermodynamic control : Use low temperatures to favor kinetic products (4-bromo) over thermodynamically stable isomers.

- Catalytic systems : FeCl₃ or CuBr₂ in DMF enhances regioselectivity for bromination .

Side reactions (e.g., over-bromination) are minimized by stoichiometric control (1.0 eq Br₂) and real-time monitoring via TLC/LC-MS.

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and charge distributions to model coupling reactions (e.g., Buchwald-Hartwig amination). Software like Gaussian or ORCA evaluates:

- Electrophilicity : Fukui functions identify reactive sites.

- Steric maps : Molecular mechanics (MMFF94) quantify spatial hindrance near CF₃/Br groups.

Case Study: Pd-catalyzed coupling at C-4 vs. C-6 can be simulated to predict dominant pathways. Experimental validation involves synthesizing predicted products and comparing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.